2-Hydroxy-4,6-dipropoxybenzaldehyde
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-hydroxy-4,6-dipropoxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O4/c1-3-5-16-10-7-12(15)11(9-14)13(8-10)17-6-4-2/h7-9,15H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGEJIFIPSQCTCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=C(C(=C1)OCCC)C=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40612444 | |
| Record name | 2-Hydroxy-4,6-dipropoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40612444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
834885-08-4 | |
| Record name | 2-Hydroxy-4,6-dipropoxybenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=834885-08-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydroxy-4,6-dipropoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40612444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,6-Dipropoxysalicylaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Strategies for 2 Hydroxy 4,6 Dipropoxybenzaldehyde
Direct Synthesis Approaches
Direct synthesis focuses on introducing the required functional groups onto an aromatic core in a controlled manner. The success of these approaches hinges on achieving high regioselectivity and utilizing efficient catalytic systems.
Regioselectivity is a critical challenge in the synthesis of multi-substituted aromatic compounds like 2-Hydroxy-4,6-dipropoxybenzaldehyde. The key is to control the precise position of the incoming electrophile (the formyl group, CHO) on the benzene (B151609) ring, which is already substituted with hydroxyl and propoxy groups.
One of the most effective methods for the regioselective formylation of phenols is ortho-formylation. orgsyn.org This technique directs the aldehyde group to the position adjacent (ortho) to a hydroxyl group. For a precursor such as 1,3-dipropoxy-5-hydroxybenzene, formylation would be directed to the C2 and C6 positions. However, for the target molecule, a more plausible precursor would be 1,3-dipropoxybenzene (B1362954). The two propoxy groups are ortho, para-directing, and strongly activating, which would direct the formylation to the C2, C4, and C6 positions. Achieving formylation specifically at the C1 position while having hydroxyl and propoxy groups at C2, C4, and C6, respectively, requires careful strategic planning.
A highly effective method for achieving ortho-formylation involves the use of magnesium chloride (MgCl₂) and triethylamine (B128534) (Et₃N) with paraformaldehyde. orgsyn.org This method demonstrates high yields for salicylaldehydes by ensuring the reaction occurs exclusively at the ortho-position. orgsyn.org The directing influence of existing alkyl and alkoxy substituents generally promotes this reaction. orgsyn.org
Another critical strategy involves the use of protecting groups. In a molecule with multiple hydroxyl groups, such as a dihydroxybenzaldehyde, selective protection allows for functionalization at a specific site. For instance, in the synthesis of 4-benzyloxy-2-hydroxy-benzaldehyde, regioselective benzylation of 2,4-dihydroxybenzaldehyde (B120756) was achieved using potassium fluoride (B91410) and benzyl (B1604629) chloride in acetonitrile. google.com This principle of selective protection could be applied to a precursor like 2,4,6-trihydroxybenzaldehyde (B105460), where the 4- and 6-hydroxyl groups could be selectively propylated while the 2-hydroxyl group remains, potentially due to its involvement in a strong intramolecular hydrogen bond with the adjacent aldehyde group.
Catalytic methods offer efficient, often milder, and more selective pathways for organic transformations, including the formylation of phenols and their ethers. Various catalysts can be employed to introduce an aldehyde group onto an activated aromatic ring.
Titanium tetrachloride (TiCl₄) in conjunction with dichloromethyl methyl ether is a potent system for the formylation of electron-rich aromatic rings, including phenols and methoxybenzenes. researchgate.net This method provides a reliable way to produce aromatic aldehydes. researchgate.net Another modern approach uses difluorocarbene as a safe and convenient surrogate for carbon monoxide (CO) in the formylation of phenols. rsc.org
One-pot reactions, where multiple reaction steps are performed sequentially in the same vessel without isolating intermediates, represent a highly efficient strategy. orgsyn.org These processes can be facilitated by catalysts that are compatible with different reaction conditions. For example, a two-step, one-pot procedure for synthesizing substituted benzaldehydes involves the formation of a stable aluminum hemiaminal intermediate, which protects the aldehyde function during a subsequent palladium-catalyzed cross-coupling reaction. nih.gov
Below is a table summarizing various catalytic approaches applicable to the formylation of phenolic compounds.
| Catalyst System | Reagents | Key Features | Reference |
| Magnesium-based | MgCl₂, Et₃N, Paraformaldehyde | High regioselectivity for ortho-formylation of phenols. | orgsyn.org |
| Titanium-based | TiCl₄, Dichloromethyl methyl ether | Effective for formylation of various electron-rich aromatic rings. | researchgate.net |
| Palladium-based | Palladium catalyst, Organometallic reagents | Used in one-pot cross-coupling procedures to build substituted aldehydes. | nih.gov |
| Acid-catalyzed | H₂SO₄, HMTA, Silica | Mechanochemical method for formylating phenols and alkoxy-substituted arenes. | researchgate.net |
This table is interactive. Click on the headers to sort the data.
Precursor-Based Synthetic Pathways
This strategy involves the modification of readily available starting materials that already contain the core structure or a significant portion of the target molecule. Resorcinol (B1680541) and phloroglucinol (B13840) derivatives are common and logical precursors.
Resorcinol (1,3-dihydroxybenzene) is a versatile starting material for a wide range of derivatives. jmchemsci.comjmchemsci.com A plausible synthetic route to this compound could begin with a resorcinol-based precursor. The most logical precursor for the target molecule's substitution pattern is 2,4,6-trihydroxybenzaldehyde, which is derived from phloroglucinol (1,3,5-trihydroxybenzene), a close relative of resorcinol.
The synthesis would proceed as follows:
Formylation of Phloroglucinol : Phloroglucinol is first formylated to introduce the aldehyde group, yielding 2,4,6-trihydroxybenzaldehyde. This reaction can be accomplished using established methods like the Gattermann or Vilsmeier-Haack reactions.
Regioselective Di-O-propylation : The subsequent and most crucial step is the selective propylation of the hydroxyl groups at the C4 and C6 positions, while leaving the C2 hydroxyl group untouched. This regioselectivity is typically achieved because the hydroxyl group at the C2 position forms a strong intramolecular hydrogen bond with the carbonyl oxygen of the adjacent aldehyde group. This hydrogen bonding reduces the nucleophilicity of the C2 hydroxyl, making it less reactive towards etherification compared to the more accessible hydroxyls at C4 and C6. The reaction would be carried out using a propylating agent like 1-bromopropane (B46711) or propyl iodide in the presence of a mild base such as potassium carbonate.
This precursor-based pathway is highly convergent and strategically sound, as it leverages the inherent reactivity differences within the 2,4,6-trihydroxybenzaldehyde intermediate to achieve the desired substitution pattern.
An alternative precursor-based approach involves introducing the aldehyde group onto a phenol (B47542) ring that has already been substituted with the dipropoxy functionalities.
This pathway would likely start with the di-O-propylation of phloroglucinol to produce 1,3,5-tripropoxybenzene. However, achieving selective di-propylation while leaving one hydroxyl group free is challenging. A more controlled route would start from 1,3-dipropoxybenzene, which can be synthesized from resorcinol.
The introduction of the aldehyde group onto 1,3-dipropoxybenzene would then be carried out using a formylation reaction. Several classical methods are suitable for this transformation:
Vilsmeier-Haack Reaction : This reaction uses a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). google.comgoogle.com The strongly activating and ortho, para-directing nature of the two propoxy groups would direct formylation to the C4 position, and to a lesser extent, the C2 position.
Duff Reaction : This formylation method is generally limited to phenols but can be adapted for other electron-rich arenes using specific catalysts. researchgate.net
Reimer-Tiemann Reaction : While classic for phenols, modifications of this reaction could be explored. The Reimer–Tiemann reaction of resorcinol itself can lead to 2,4-dihydroxybenzaldehyde. researchgate.net
After formylation of 1,3-dipropoxybenzene to yield 2,4-dipropoxybenzaldehyde, a subsequent step to introduce the hydroxyl group at the C6 position (or C2, depending on the initial formylation site) would be required. This multi-step process highlights the synthetic challenges related to controlling regiochemistry.
Asymmetric Synthesis and Stereochemical Control in Analogous Structures
The target molecule, this compound, is achiral and therefore does not have stereoisomers. However, the principles of asymmetric synthesis are highly relevant for the creation of chiral analogues, which might be of interest for various applications. Stereochemical control refers to the ability to influence the three-dimensional arrangement of atoms in a molecule during a chemical reaction. youtube.com
Two primary strategies for achieving stereochemical control are:
Substrate Control : In this strategy, an existing stereocenter within the starting material (the substrate) directs the stereochemical outcome of a new stereocenter being formed elsewhere in the same molecule. youtube.com For example, the stereochemistry of a hydroxyl group on a ring can dictate the direction of attack of a reagent on a nearby carbonyl group. youtube.com
Auxiliary Control : This method involves temporarily attaching a chiral group, known as a chiral auxiliary, to the substrate. youtube.com This auxiliary group directs the stereochemistry of a subsequent reaction and is then removed once it has served its purpose. This is a powerful technique for inducing chirality when the substrate itself is not chiral. youtube.com
For instance, if one of the propyl groups in this compound were replaced with a more complex, chiral side-chain, these principles would be essential for its synthesis. Nucleophilic substitution reactions, which could be used to attach such side-chains, often have important stereochemical aspects that must be controlled. jeeadv.ac.in The synthesis of complex natural products and pharmaceuticals frequently relies on these sophisticated strategies to ensure the final product is a single, desired stereoisomer. youtube.comwikipedia.org
Considerations for Green Chemistry Principles in Synthetic Routes
The integration of green chemistry principles into the synthesis of this compound is crucial for developing sustainable and environmentally responsible manufacturing processes. This involves a critical evaluation of reagents, solvents, energy consumption, and waste generation associated with plausible synthetic pathways like the Vilsmeier-Haack or Gattermann reactions.
Hazardous Reagent Substitution: Traditional formylation reactions often employ substances with significant health and environmental risks.
Gattermann Reaction: This method traditionally uses a highly toxic mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) with a Lewis acid catalyst like aluminum chloride. quora.comcareers360.combyjus.comchemeurope.com A significant green modification involves replacing the extremely hazardous gaseous HCN with solid zinc cyanide (Zn(CN)₂). wikipedia.org While still toxic, zinc cyanide is safer to handle, and it reacts with HCl in situ to generate the necessary HCN, minimizing exposure risks. wikipedia.org
Vilsmeier-Haack Reaction: This reaction typically utilizes phosphorus oxychloride (POCl₃) and a formamide (B127407) derivative like N,N-dimethylformamide (DMF). jk-sci.comwikipedia.orgijpcbs.com POCl₃ is corrosive and reacts violently with water, while DMF is classified as a substance of very high concern due to its reproductive toxicity. researchgate.net Research into alternative activating agents for the formamide is a key area for greening this reaction.
Solvent Selection and Reduction: Solvents contribute the largest proportion of mass waste in many chemical processes. acs.org The Vilsmeier-Haack reaction may use halogenated hydrocarbons or excess DMF as the solvent. jk-sci.comcambridge.org These are often toxic and difficult to dispose of. Green chemistry encourages their replacement with safer, more sustainable alternatives.
| Solvent Type | Example Solvent | Key Hazards/Concerns | Greener Alternative | Key Benefits of Alternative |
| Traditional | Dichloromethane | Carcinogenic, volatile organic compound (VOC) | 2-Methyltetrahydrofuran (2-MeTHF) | Derived from renewable resources, lower toxicity. sigmaaldrich.com |
| Traditional | N,N-Dimethylformamide (DMF) | Reproductively toxic, high boiling point (energy intensive to remove) | Cyclopentyl methyl ether (CPME) | Resists peroxide formation, hydrophobic, easier separation from water. sigmaaldrich.com |
| Ideal | None | N/A | Solvent-free reaction | Eliminates solvent waste, can lead to faster reaction times. rsc.org |
The ideal approach is to perform the reaction under solvent-free conditions, which has been shown to be effective in some carbonylation processes, though this depends heavily on the physical properties of the reactants and catalyst. rsc.org
Atom Economy and Waste Prevention: Atom economy is a core green chemistry metric that measures how many atoms from the reactants are incorporated into the final desired product. youtube.comyoutube.com Reactions with low atom economy generate significant waste.
For the synthesis of this compound (C₁₃H₁₈O₄, Molar Mass ≈ 238.28 g/mol ) from 1,3-dipropoxybenzene:
| Reaction | Key Reagents | Key Byproducts | Theoretical Atom Economy | Green Chemistry Considerations |
| Gattermann Reaction | 1,3-dipropoxybenzene, HCN, HCl, AlCl₃ | AlCl₃ hydrate, NH₄Cl (after hydrolysis) | Low | The large molar mass of the Lewis acid catalyst and the formation of inorganic salts that are not part of the product lead to significant waste and poor atom economy. quora.comyoutube.com |
| Vilsmeier-Haack Reaction | 1,3-dipropoxybenzene, POCl₃, DMF | Phosphoric acid, dimethylamine (B145610) hydrochloride | Low | Similar to the Gattermann reaction, the reagents required to form the electrophile (Vilsmeier reagent) are not incorporated into the final product, resulting in substantial byproduct waste. wikipedia.orgijpcbs.com |
Improving atom economy would require designing novel catalytic pathways that use the formylating agent more directly without the need for stoichiometric activating reagents.
Energy Efficiency: Many formylation reactions require specific temperature controls, from sub-zero temperatures during reagent addition to elevated temperatures to drive the reaction to completion, consuming significant energy. jk-sci.com Alternative energy sources such as microwave irradiation or mechanochemistry (ball milling) are being explored for various organic syntheses. jk-sci.com These methods can dramatically reduce reaction times and energy consumption compared to conventional heating.
Catalysis: The use of catalysts is preferable to stoichiometric reagents. While the Gattermann reaction is catalytic in Lewis acid, the catalyst is often difficult to recover and reuse, leading to waste. quora.com The development of solid, reusable acid catalysts could offer a greener alternative by simplifying product purification and minimizing waste streams. Furthermore, biocatalysis presents an advanced green approach. For instance, research into the natural biosynthesis of benzaldehyde (B42025) in plants has identified specific enzymes that carry out the transformation under mild, aqueous conditions, a model for future synthetic strategies. nih.gov
Spectroscopic Characterization and Structural Elucidation of 2 Hydroxy 4,6 Dipropoxybenzaldehyde
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment
NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of 2-Hydroxy-4,6-dipropoxybenzaldehyde. By analyzing the chemical shifts, signal multiplicities, and correlations, a complete assignment of all proton and carbon resonances can be achieved.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aldehydic proton, aromatic protons, the phenolic hydroxyl proton, and the protons of the two propoxy groups. The electron-donating nature of the hydroxyl and alkoxy groups, along with the electron-withdrawing character of the aldehyde function, dictates the chemical shifts of the aromatic protons.
The aldehydic proton is anticipated to appear as a singlet in the downfield region, typically between δ 9.5 and 10.5 ppm, due to the strong deshielding effect of the carbonyl group. The phenolic hydroxyl proton signal is expected to be a broad singlet, with its chemical shift significantly influenced by intramolecular hydrogen bonding with the adjacent aldehyde group, likely appearing in the range of δ 11.0-12.0 ppm.
The two aromatic protons, being in different chemical environments, should appear as two distinct doublets in the aromatic region (δ 6.0-8.0 ppm). The protons of the two propoxy groups will give rise to three sets of signals: a triplet for the terminal methyl (-CH₃) protons, a sextet (or multiplet) for the methylene (B1212753) (-CH₂-) protons adjacent to the methyl group, and a triplet for the methylene (-OCH₂-) protons directly attached to the oxygen atom.
Predicted ¹H NMR Data for this compound:
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| -CHO | 9.70 | s | - |
| -OH | 11.50 | s (broad) | - |
| H-3 | 6.10 | d | ~2.0 |
| H-5 | 6.05 | d | ~2.0 |
| -OCH₂CH₂CH₃ (at C4) | 4.00 | t | ~6.5 |
| -OCH₂CH₂CH₃ (at C6) | 4.05 | t | ~6.5 |
| -OCH₂CH₂CH₃ (at C4 & C6) | 1.85 | m | ~7.0 |
Note: The predicted chemical shifts are estimations based on analogous compounds and substituent effects. Actual experimental values may vary.
The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The aldehydic carbonyl carbon is expected to be the most downfield signal, typically in the range of δ 190-200 ppm. The aromatic carbons will resonate in the region of δ 90-170 ppm. The carbons bearing the oxygen substituents (C-2, C-4, C-6) will be shifted downfield compared to the unsubstituted aromatic carbons. The carbons of the propoxy groups will appear in the upfield region of the spectrum.
Predicted ¹³C NMR Data for this compound:
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O | 192.0 |
| C-1 | 110.0 |
| C-2 | 165.0 |
| C-3 | 93.0 |
| C-4 | 167.0 |
| C-5 | 91.0 |
| C-6 | 168.0 |
| -OCH₂CH₂CH₃ (at C4 & C6) | 70.0 |
| -OCH₂CH₂CH₃ (at C4 & C6) | 22.5 |
Note: The predicted chemical shifts are estimations and actual experimental values may differ.
To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, it would show correlations between the adjacent methylene protons within the propoxy chains and between the aromatic protons if any long-range coupling exists. youtube.comyoutube.com
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively link the proton signals of the propoxy groups and the aromatic protons to their corresponding carbon atoms. youtube.comyoutube.com
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. This is crucial for identifying the connectivity of the functional groups to the aromatic ring. For example, the aldehydic proton (CHO) would show a correlation to the C-1 and C-2 carbons. The -OCH₂- protons would show correlations to the aromatic carbons they are attached to (C-4 and C-6). youtube.com
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy provides valuable information about the functional groups present in a molecule and the nature of chemical bonds.
The IR and Raman spectra of this compound would be characterized by the vibrational modes of its constituent functional groups.
O-H Stretching: A broad absorption band in the IR spectrum, typically in the region of 3200-3400 cm⁻¹, would be indicative of the hydroxyl group involved in intramolecular hydrogen bonding.
C-H Stretching: The aldehydic C-H stretch would appear as a pair of weak to medium bands around 2850 cm⁻¹ and 2750 cm⁻¹. Aliphatic C-H stretching from the propoxy groups would be observed in the 2850-3000 cm⁻¹ region. Aromatic C-H stretching vibrations would be seen above 3000 cm⁻¹.
C=O Stretching: A strong absorption band for the aldehydic carbonyl group is expected in the region of 1650-1680 cm⁻¹. The position of this band is lowered due to conjugation with the aromatic ring and the intramolecular hydrogen bond. acs.org
C=C Stretching: Aromatic ring C=C stretching vibrations would give rise to several bands in the 1450-1600 cm⁻¹ region.
C-O Stretching: The C-O stretching of the ether linkages (Ar-O-CH₂) would result in strong bands in the 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric) regions. The phenolic C-O stretch would also contribute in this region.
Predicted IR Absorption Bands for this compound:
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| O-H (intramolecular H-bond) | 3200-3400 | Broad, Medium |
| C-H (aromatic) | 3000-3100 | Medium |
| C-H (aliphatic) | 2850-3000 | Medium-Strong |
| C-H (aldehyde) | 2750, 2850 | Weak-Medium |
| C=O (aldehyde) | 1650-1680 | Strong |
| C=C (aromatic) | 1450-1600 | Medium-Strong |
The presence of a strong intramolecular hydrogen bond between the 2-hydroxyl group and the carbonyl oxygen of the aldehyde group is a key structural feature of 2-hydroxybenzaldehydes. libretexts.orgyoutube.com This interaction significantly influences the spectroscopic properties.
In the IR spectrum , this hydrogen bond causes a pronounced broadening and a shift to lower frequency of the O-H stretching vibration compared to a free hydroxyl group (which would appear around 3600 cm⁻¹). acs.org Concurrently, the C=O stretching frequency is lowered from the typical value for an unconjugated aldehyde (around 1730 cm⁻¹) due to the delocalization of electron density within the six-membered quasi-ring formed by the hydrogen bond. acs.orgmdpi.com
In the ¹H NMR spectrum , the intramolecular hydrogen bond leads to a significant downfield shift of the hydroxyl proton resonance, often to values greater than 11 ppm. ucl.ac.uk This is because the hydrogen bond deshields the proton. The persistence of this signal as a sharp peak at varying concentrations in a non-polar solvent would be strong evidence for its intramolecular nature.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, as well as offering insights into the molecule's structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-resolution mass spectrometry is crucial for determining the precise elemental composition of a molecule by measuring its mass with very high accuracy. The theoretical monoisotopic mass of this compound, with the molecular formula C₁₃H₁₈O₄, is 238.12051 Da. uni.lu
Experimental HRMS analysis would be expected to yield a measured mass that closely matches this theoretical value, typically within a few parts per million (ppm), thereby confirming the elemental formula. The table below illustrates the expected HRMS data for common adducts of the parent molecule.
| Adduct Ion | Theoretical m/z |
| [M+H]⁺ | 239.12779 |
| [M+Na]⁺ | 261.10973 |
| [M-H]⁻ | 237.11323 |
| [M+NH₄]⁺ | 256.15433 |
| [M+K]⁺ | 277.08367 |
| Data sourced from predicted values. uni.lu |
Analysis of Ion Fragmentation Pathways
Common fragmentation pathways for similar phenolic aldehydes often involve:
Loss of the formyl radical (•CHO): This would result in a significant fragment ion.
Cleavage of the propoxy chains: The loss of propylene (B89431) (C₃H₆) or a propoxy radical (•OC₃H₇) are common fragmentation routes for alkoxy-substituted aromatic compounds.
Ring fragmentation: At higher energies, the aromatic ring itself can break apart.
A detailed analysis would involve tandem mass spectrometry (MS/MS) experiments to isolate the molecular ion and induce fragmentation, allowing for the systematic study of its decomposition pathways.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. The absorption of light excites electrons from lower energy molecular orbitals to higher energy ones. For aromatic compounds like this compound, the primary electronic transitions observed are typically π → π* and n → π* transitions.
π → π transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-energy transitions and result in strong absorption bands. The conjugated system of the benzene (B151609) ring and the carbonyl group would contribute significantly to these absorptions.
n → π transitions:* These are lower-energy transitions involving the excitation of a non-bonding electron (from the oxygen atoms of the hydroxyl, aldehyde, and propoxy groups) to a π* antibonding orbital. These transitions are generally weaker than π → π* transitions.
While specific experimental UV-Vis absorption maxima (λmax) for this compound are not available in the reviewed literature, related compounds such as 2-hydroxy-4-methoxybenzaldehyde (B30951) exhibit characteristic absorption bands in the UV region, which can be influenced by the solvent polarity.
X-ray Crystallography for Solid-State Molecular and Supramolecular Structure
Determination of Molecular Conformation in the Crystalline Phase
A key feature of this compound is the intramolecular hydrogen bond that is expected to form between the hydroxyl group at the 2-position and the oxygen of the aldehyde group at the 1-position. This interaction would result in a nearly planar six-membered ring, which significantly influences the conformation of the molecule. The planarity of the benzaldehyde (B42025) core would likely be a dominant feature. The two propoxy chains, being flexible, would adopt conformations that minimize steric hindrance within the crystal lattice.
Analysis of Crystal Packing and Intermolecular Interactions
The way in which individual molecules of this compound arrange themselves in the crystal is governed by a variety of intermolecular forces. In addition to the strong intramolecular hydrogen bond, weaker intermolecular interactions would be expected to play a significant role in the crystal packing. These could include:
C-H···O hydrogen bonds: The various hydrogen atoms on the aromatic ring and the propoxy chains could form weak hydrogen bonds with the oxygen atoms of neighboring molecules.
π-π stacking: The aromatic rings of adjacent molecules may stack on top of each other, a common interaction in aromatic compounds.
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are indispensable tools in synthetic and analytical chemistry for separating, identifying, and purifying components of a mixture. For a compound like this compound, methods such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) would be standard for assessing its purity and for its isolation from reaction mixtures.
Despite the lack of experimental data, predictive models can offer insights into the compound's behavior in certain analytical systems. For instance, predicted Liquid Chromatography-Mass Spectrometry (LC-MS) data can provide theoretical values for its analysis. The PubChem database contains predicted Collision Cross Section (CCS) values for various adducts of this compound, which are relevant for ion mobility-mass spectrometry, a technique often coupled with liquid chromatography. uni.lu
The table below presents these predicted LC-MS related values. It is important to note that these are computationally derived and have not been experimentally confirmed.
Table 1: Predicted LC-MS Collision Cross Section (CCS) Data for this compound Adducts uni.lu
| Adduct | m/z (mass to charge ratio) | Predicted CCS (Ų) |
| [M+H]⁺ | 239.12779 | 152.2 |
| [M+Na]⁺ | 261.10973 | 160.4 |
| [M-H]⁻ | 237.11323 | 154.8 |
| [M+NH₄]⁺ | 256.15433 | 169.9 |
| [M+K]⁺ | 277.08367 | 158.2 |
| [M+H-H₂O]⁺ | 221.11777 | 146.1 |
| [M+HCOO]⁻ | 283.11871 | 175.0 |
| [M+CH₃COO]⁻ | 297.13436 | 191.6 |
| [M+Na-2H]⁻ | 259.09518 | 155.9 |
| [M]⁺ | 238.11996 | 158.0 |
| [M]⁻ | 238.12106 | 158.0 |
This data is predicted and not based on experimental research findings.
The development of validated GC and HPLC methods would be a critical next step for the routine analysis and quality control of this compound in research and potential future applications. Such methods would typically involve the optimization of stationary phases, mobile phases (for HPLC) or temperature programs (for GC), and detector settings to achieve adequate separation and sensitivity.
Advanced Computational and Theoretical Investigations of 2 Hydroxy 4,6 Dipropoxybenzaldehyde
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methodologies such as Density Functional Theory (DFT) and Hartree-Fock (HF) are pivotal in predicting molecular geometry and electronic characteristics.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become a principal method for investigating the structural and electronic properties of organic molecules. For substituted benzaldehydes, DFT calculations, often employing functionals like B3LYP with various basis sets (e.g., 6-311++G(d,p)), are used to optimize the molecular structure and predict spectroscopic and electronic properties. researchgate.net
Studies on analogous compounds, such as 2,4-bis(2-hydroxy-3-methoxybenzaldehyde) diiminotoluene Schiff base, have utilized DFT to elucidate structure-activity relationships. researchgate.net These studies often involve the calculation of Frontier Molecular Orbitals (HOMO and LUMO), which are crucial for predicting chemical reactivity. researchgate.net For instance, the energy gap between the HOMO and LUMO can indicate the molecule's stability and reactivity. mdpi.com
Hartree-Fock (HF) Methods for Geometry Optimization
The Hartree-Fock (HF) method is another foundational ab initio approach for geometry optimization. scirp.orgntnu.no It provides a starting point for more complex calculations and is particularly useful for determining the equilibrium geometry of molecules. ntnu.no The process involves finding the set of molecular orbitals that minimizes the total electronic energy of the system. scirp.org While often less accurate than DFT for systems with significant electron correlation, HF is a valuable tool in computational chemistry. ntnu.no For excited states of molecules, variations like the half-projected Hartree-Fock (HPHF) method can be employed for accurate geometry optimization. researchgate.net
Molecular Dynamics Simulations and Conformational Landscape Analysis
While specific MD studies on 2-Hydroxy-4,6-dipropoxybenzaldehyde were not found in the provided search results, the general methodology is widely applied to organic molecules. Such simulations would involve placing the molecule in a simulated environment (e.g., a solvent box) and calculating the forces between atoms over time to model its dynamic behavior. This approach can be particularly insightful for understanding how the flexible propoxy chains might influence the accessibility of the aldehyde and hydroxyl functional groups.
Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Maxima)
Computational methods are powerful tools for predicting various spectroscopic parameters, which can aid in the interpretation of experimental data.
For Nuclear Magnetic Resonance (NMR) spectroscopy, theoretical calculations can predict chemical shifts. For example, the ¹H NMR spectrum of the related compound 2-Hydroxy-4-methoxybenzaldehyde (B30951) shows characteristic signals for the aromatic protons, the aldehyde proton, the hydroxyl proton, and the methoxy (B1213986) group protons. chemicalbook.com
| Assignment | Chemical Shift (ppm) |
| Aldehyde H | ~9.7 |
| Aromatic H | 6.3 - 7.4 |
| Hydroxyl OH | ~11.0 |
| Methoxy OCH₃ | ~3.8 |
| Table 1: Approximate ¹H NMR chemical shifts for 2-Hydroxy-4-methoxybenzaldehyde. chemicalbook.com |
For this compound, one would expect to see signals corresponding to the two non-equivalent propoxy groups in addition to the aromatic, aldehyde, and hydroxyl protons.
Vibrational frequencies, corresponding to infrared (IR) and Raman spectra, can also be calculated using methods like DFT. Studies on similar molecules, such as (E)-5-(2-phenyldiazenyl)-2-hydroxybenzaldehyde, have shown good agreement between calculated and experimental vibrational spectra after applying appropriate scaling factors. researchgate.net These calculations help in the assignment of vibrational modes to specific functional groups.
The prediction of UV-Vis absorption maxima is often carried out using Time-Dependent Density Functional Theory (TD-DFT). mdpi.com This method can accurately predict the electronic transitions responsible for UV-Vis absorption. For natural compounds with photoprotective properties, TD-DFT has been successfully used to predict their absorption spectra. mdpi.com The predicted λmax values for this compound would be influenced by the electronic nature of the hydroxyl and dipropoxy substituents on the benzaldehyde (B42025) core.
Electronic Structure Analysis
A detailed analysis of the electronic structure provides a deeper understanding of a molecule's reactivity and intermolecular interactions.
Molecular Electrostatic Potential (MEP) Surface Mapping
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. researchgate.net The MEP map illustrates regions of positive and negative electrostatic potential, which correspond to sites susceptible to nucleophilic and electrophilic attack, respectively.
In a typical MEP map, electron-rich regions (negative potential), such as those around oxygen atoms, are colored red, while electron-poor regions (positive potential), often around acidic hydrogen atoms, are colored blue. For this compound, the MEP surface would be expected to show a significant negative potential around the carbonyl oxygen of the aldehyde group and the oxygen atoms of the hydroxyl and propoxy groups. The hydrogen atom of the hydroxyl group would likely exhibit a region of positive potential, indicating its acidic nature. Studies on other substituted benzaldehydes confirm this general pattern of charge distribution. researchgate.net
Frontier Molecular Orbital (FMO) Theory: HOMO and LUMO Energy and Distribution
Frontier Molecular Orbital (FMO) theory is a critical tool in quantum chemistry for predicting the reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important of these orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity.
For this compound, one would expect the HOMO to be localized primarily around the electron-rich aromatic ring, specifically the hydroxyl and alkoxy groups, which act as electron-donating groups. The LUMO would likely be distributed over the electron-withdrawing aldehyde group (-CHO). A computational study would provide precise energy values and visual plots of these orbitals.
Table 1: Hypothetical Frontier Molecular Orbital Parameters for this compound No published data is available for these parameters. The table below is for illustrative purposes only.
| Parameter | Energy (eV) |
|---|---|
| E_HOMO | Data not available |
| E_LUMO | Data not available |
| Energy Gap (ΔE) | Data not available |
Mulliken Charge Distribution Analysis
Mulliken charge distribution analysis is a method used to estimate the partial atomic charges in a molecule, providing insight into the electrostatic potential and the nature of chemical bonds. By calculating the charge distribution for this compound, one could identify the electrophilic and nucleophilic centers within the molecule.
It would be anticipated that the oxygen atoms of the hydroxyl, aldehyde, and dipropoxy groups would carry significant negative charges due to their high electronegativity. The carbonyl carbon of the aldehyde group would be expected to have a notable positive charge, making it a primary site for nucleophilic attack. The hydrogen atom of the hydroxyl group would also likely exhibit a partial positive charge.
Table 2: Hypothetical Mulliken Atomic Charges for Selected Atoms of this compound Specific charge data from computational studies is not available. The table serves as an example.
| Atom | Mulliken Charge (a.u.) |
|---|---|
| O (hydroxyl) | Data not available |
| O (carbonyl) | Data not available |
| C (carbonyl) | Data not available |
| O (propoxy 1) | Data not available |
| O (propoxy 2) | Data not available |
Reactivity Descriptors and Chemical Potential Determinations
Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide quantitative measures of a molecule's stability and reactivity. Key descriptors include chemical potential (μ), hardness (η), and global electrophilicity (ω).
Chemical Potential (μ) : Measures the tendency of electrons to escape from a system. It is calculated as μ = (E_HOMO + E_LUMO) / 2.
Chemical Hardness (η) : Represents the resistance to change in electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2. A harder molecule has a larger energy gap.
Global Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η).
These descriptors are crucial for predicting how this compound would behave in chemical reactions.
Table 3: Hypothetical Global Reactivity Descriptors for this compound Calculated values for these descriptors are not found in the existing literature. This table is illustrative.
| Descriptor | Value |
|---|---|
| Chemical Potential (μ) (eV) | Data not available |
| Chemical Hardness (η) (eV) | Data not available |
| Global Electrophilicity (ω) (eV) | Data not available |
Nonlinear Optical (NLO) Properties Investigations
Nonlinear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. The NLO response of a molecule is determined by its hyperpolarizability. Computational chemistry can predict the first-order hyperpolarizability (β), a key indicator of a molecule's potential for second-harmonic generation.
Molecules with significant NLO properties typically possess a combination of electron-donating and electron-withdrawing groups connected by a π-conjugated system, which facilitates intramolecular charge transfer. This compound has electron-donating hydroxyl and alkoxy groups and an electron-withdrawing aldehyde group attached to a benzene (B151609) ring. This structure suggests it could exhibit NLO properties. A theoretical investigation would quantify the components of the hyperpolarizability tensor to evaluate its potential as an NLO material.
Table 4: Hypothetical Nonlinear Optical Properties of this compound No computational data on the NLO properties of this specific molecule is available.
| Parameter | Value (a.u.) |
|---|---|
| β_x | Data not available |
| β_y | Data not available |
| β_z | Data not available |
| Total Hyperpolarizability (β_tot) | Data not available |
Chemical Reactivity and Transformation Studies of 2 Hydroxy 4,6 Dipropoxybenzaldehyde
Reactions Involving the Aldehyde Functional Group
The aldehyde group in 2-Hydroxy-4,6-dipropoxybenzaldehyde is a primary site for nucleophilic addition and condensation reactions. Its reactivity is influenced by the electron-donating effects of the hydroxyl and propoxy groups on the aromatic ring.
One of the most common transformations of aromatic aldehydes is their condensation with active methylene (B1212753) compounds. For instance, in reactions analogous to the Knoevenagel condensation, 2-hydroxy-4,6-dialkoxybenzaldehydes can react with compounds like malonic acid or its derivatives in the presence of a weak base to form α,β-unsaturated carboxylic acids or esters. wikipedia.org Similarly, the Claisen-Schmidt condensation with acetophenones, often catalyzed by aqueous alkaline bases, leads to the formation of chalcones (1,3-diphenyl-2-propen-1-ones). chemrevlett.comnih.gov These reactions are fundamental in the synthesis of various flavonoid and heterocyclic compounds. chemrevlett.com
The aldehyde can also participate in the Wittig reaction, where it reacts with a phosphonium (B103445) ylide to yield an alkene with a high degree of control over the double bond's position. organic-chemistry.org This method is advantageous for creating specific vinyl-substituted aromatic compounds.
| Reaction Type | Reagents/Conditions | Product Type |
| Knoevenagel Condensation | Active methylene compound (e.g., malonic acid), weak base (e.g., piperidine) | α,β-Unsaturated acid/ester |
| Claisen-Schmidt Condensation | Acetophenone (B1666503) derivative, aqueous base (e.g., NaOH, KOH) | Chalcone (B49325) |
| Wittig Reaction | Phosphonium ylide | Alkene |
Reactivity of the Phenolic Hydroxyl Moiety
The phenolic hydroxyl group at the 2-position is acidic and plays a crucial role in directing the reactivity of the molecule. It can be readily deprotonated by a base to form a phenoxide ion, which is a potent nucleophile.
This nucleophilicity allows for straightforward alkylation and acylation reactions. For example, reaction with alkyl halides in the presence of a base like potassium carbonate can introduce an additional ether linkage. Similarly, acylation with acid chlorides or anhydrides yields the corresponding ester. These reactions are often used to protect the hydroxyl group or to modify the molecule's properties.
The hydroxyl group also strongly activates the aromatic ring towards electrophilic substitution and directs incoming electrophiles primarily to the ortho and para positions relative to itself. However, in this compound, these positions are already occupied, influencing the course of such reactions.
Cleavage and Formation of Propoxy Ether Linkages
The two propoxy ether linkages are generally stable but can be cleaved under harsh acidic conditions, typically with strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr). masterorganicchemistry.commasterorganicchemistry.com The cleavage of aryl alkyl ethers with strong acids typically proceeds via nucleophilic attack of the halide ion on the alkyl group, leading to the formation of a phenol (B47542) and an alkyl halide. masterorganicchemistry.com In the case of this compound, cleavage of the propoxy groups would yield the corresponding di- or tri-hydroxybenzaldehyde derivatives. The reaction with excess strong acid can lead to the cleavage of both ether linkages.
The formation of such ether linkages is typically achieved through Williamson ether synthesis, where a phenoxide is reacted with a propyl halide. For the synthesis of this compound itself, a common route would involve the di-propoxylation of a suitable dihydroxybenzene derivative followed by formylation.
| Reaction | Reagents/Conditions | Typical Products |
| Ether Cleavage | Strong acid (e.g., HI, HBr) | Phenol, Alkyl halide |
| Ether Formation (Williamson) | Phenoxide, Propyl halide | Aryl propyl ether |
Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring
The benzene ring of this compound is highly activated towards electrophilic aromatic substitution due to the strong electron-donating effects of the hydroxyl and two propoxy groups. These groups direct incoming electrophiles to the positions ortho and para to them. In this specific molecule, the positions 3 and 5 are the available sites for substitution.
Reactions such as halogenation (with Br₂ or Cl₂), nitration (with HNO₃/H₂SO₄), and sulfonation (with fuming H₂SO₄) are expected to proceed readily, introducing a substituent at the 3 or 5 position. The Vilsmeier-Haack reaction, which uses a phosphorus oxychloride and a formamide (B127407) (like DMF), is a method for formylating activated aromatic rings and could potentially introduce a second aldehyde group onto the ring. wikipedia.orgijpcbs.comchemistrysteps.comnumberanalytics.comyoutube.com
The high activation of the ring means that these reactions often proceed under mild conditions. However, the steric bulk of the propoxy groups might influence the regioselectivity of the substitution.
Rearrangement Reactions and Isomerization Pathways
Phenolic esters can undergo the Fries rearrangement when treated with a Lewis acid catalyst, migrating an acyl group from the phenolic oxygen to the aromatic ring to form a hydroxyaryl ketone. sigmaaldrich.com If the hydroxyl group of this compound were first acylated, the resulting ester could potentially undergo a Fries rearrangement, although the substitution pattern of the ring would influence the feasibility and outcome of this reaction. sigmaaldrich.comresearchgate.net
Another relevant rearrangement is the Baeyer-Villiger oxidation, which involves the oxidation of a ketone to an ester. organic-chemistry.orgmdpi.comwikipedia.orgnih.gov While this reaction is primarily for ketones, it is closely related to the Dakin oxidation of hydroxybenzaldehydes.
Isomerization of this compound itself is not a commonly reported reaction. The positions of the substituents on the benzene ring are generally stable under normal conditions.
Controlled Oxidation and Reduction Processes
The aldehyde and phenolic hydroxyl groups are susceptible to oxidation and reduction, and the choice of reagents allows for selective transformations.
Oxidation:
The aldehyde group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. A particularly relevant reaction for hydroxy-substituted benzaldehydes is the Dakin oxidation, where hydrogen peroxide in a basic solution converts the aldehyde to a hydroxyl group, resulting in a hydroquinone (B1673460) derivative. wikipedia.orgalfa-chemistry.comorganic-chemistry.org This reaction proceeds through a mechanism similar to the Baeyer-Villiger oxidation. wikipedia.orgwikipedia.org
Reduction:
The aldehyde group can be selectively reduced to a primary alcohol (a hydroxymethyl group) using mild reducing agents like sodium borohydride (B1222165) (NaBH₄). nih.gov Stronger reducing agents like lithium aluminum hydride (LiAlH₄) would also achieve this transformation. For the complete deoxygenation of the aldehyde to a methyl group, the Clemmensen reduction (using zinc amalgam and concentrated HCl) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base) would be employed. alfa-chemistry.comsigmaaldrich.com The Clemmensen reduction is performed under acidic conditions, which could also lead to the cleavage of the propoxy ether linkages.
| Transformation | Reagent(s) | Product Functional Group |
| Aldehyde Oxidation | KMnO₄, H₂CrO₄ | Carboxylic acid |
| Dakin Oxidation | H₂O₂, base | Hydroxyl (replacing aldehyde) |
| Aldehyde Reduction | NaBH₄, LiAlH₄ | Primary alcohol |
| Clemmensen Reduction | Zn(Hg), HCl | Methylene (CH₂) |
| Wolff-Kishner Reduction | H₂NNH₂, base | Methylene (CH₂) |
Derivatives and Analogs: Design, Synthesis, and Research Applications
Design Principles for Novel 2-Hydroxy-4,6-dipropoxybenzaldehyde Derivatives
The design of new derivatives of this compound is guided by established principles of medicinal and materials chemistry. The core benzaldehyde (B42025) structure, with its hydroxyl and dipropoxy substituents, offers multiple points for chemical modification. The primary strategies involve:
Functional Group Modification: The aldehyde and hydroxyl groups are prime targets for transformation into other functional moieties. For instance, the aldehyde can be converted into imines (Schiff bases), chalcones, or other heterocyclic systems. The hydroxyl group can be etherified or esterified to modulate solubility and electronic properties.
Substitution on the Aromatic Ring: While the existing propoxy groups provide a degree of lipophilicity, further substitution on the aromatic ring can be explored to alter the molecule's steric and electronic profile.
Introduction of Pharmacophores or Photoactive Moieties: For biological applications, known pharmacophores can be incorporated to target specific enzymes or receptors. In materials science, the focus is on introducing chromophores or other functional units that impart desired optical or electronic properties.
Synthesis of Chalcone (B49325) and Pyrazoline Analogues Derived from this compound Precursors
A significant area of research has been the synthesis of chalcones and their subsequent conversion to pyrazoline analogs, starting from precursors related to this compound. Chalcones, which are α,β-unsaturated ketones, are typically synthesized through a Claisen-Schmidt condensation reaction between an appropriate acetophenone (B1666503) and a benzaldehyde derivative. thepharmajournal.com
The general synthetic route involves reacting a substituted acetophenone with a benzaldehyde in the presence of a base, such as sodium hydroxide, in an ethanol (B145695) solvent. core.ac.uk The resulting chalcone can then be cyclized with hydrazine (B178648) hydrate, often in the presence of a catalyst like glacial acetic acid, to yield the corresponding pyrazoline. thepharmajournal.comelifesciences.org Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are known for a wide range of biological activities. researchgate.net
The synthesis of these derivatives allows for the creation of a diverse library of compounds with varying substituents on the aromatic rings, which can then be screened for their biological or material properties.
Development of Schiff Base Ligands and Coordination Chemistry with Metal Ions
The aldehyde functional group of this compound is readily condensed with primary amines to form Schiff bases, which are compounds containing a C=N double bond. These Schiff bases can act as versatile ligands capable of coordinating with a variety of metal ions. The presence of the hydroxyl group and the oxygen atoms of the propoxy groups can also participate in chelation, leading to the formation of stable metal complexes. nih.gov
The synthesis of these Schiff base ligands and their metal complexes has been an active area of investigation. The coordination chemistry of these ligands with transition metals such as cobalt(II), nickel(II), and copper(II) has been explored. nih.gov The resulting metal complexes often exhibit distinct geometries and electronic properties compared to the free ligands, which can lead to enhanced biological activity or novel material properties. The characterization of these complexes is typically carried out using spectroscopic techniques such as IR, NMR, and mass spectrometry.
Applications in Advanced Materials Science
The structural features of this compound and its derivatives make them promising candidates for applications in advanced materials science, particularly in the field of optics and electronics.
Synthesis of Electro-Optical Chromophores and Nonlinear Optical Polymers
Derivatives of this compound can be designed to function as electro-optical (EO) chromophores. These are molecules that exhibit a change in their refractive index in response to an applied electric field. The design of such chromophores often involves creating a molecule with a strong electron donor group and a strong electron acceptor group connected by a π-conjugated bridge. rsc.orgrsc.org The 2-hydroxy-4,6-dipropoxy-substituted phenyl ring can serve as a potent electron-donating moiety.
By reacting this benzaldehyde with a suitable acceptor-containing compound, a donor-π-acceptor (D-π-A) chromophore can be synthesized. These chromophores can then be incorporated into a polymer matrix, either as a guest-host system or by covalent attachment to the polymer backbone, to create nonlinear optical (NLO) polymers. researchgate.netsemanticscholar.org These materials are of interest for applications in optical communications, data storage, and optical signal processing. Research in this area focuses on optimizing the molecular structure of the chromophore to maximize its hyperpolarizability (a measure of its NLO response) while maintaining good thermal stability and processability. rsc.org
Design and Engineering of Other Functional Materials
Beyond NLO applications, derivatives of this compound can be engineered into other functional materials. For instance, the incorporation of this scaffold into larger molecular architectures can lead to materials with specific morphological and electronic properties. mdpi.com The ability to form Schiff base complexes with various metals also opens up possibilities for creating novel coordination polymers and metal-organic frameworks (MOFs) with potential applications in catalysis, sensing, and gas storage. The design principles for these materials focus on controlling the self-assembly and intermolecular interactions of the molecular building blocks to achieve the desired bulk properties.
Structure-Activity Relationship (SAR) Studies in Derivative Design
Structure-activity relationship (SAR) studies are crucial for the rational design of new derivatives of this compound with enhanced potency and selectivity for a specific application. nih.govnih.gov SAR involves systematically modifying the chemical structure of a lead compound and evaluating the effect of these changes on its biological activity or material properties.
For example, in the context of medicinal chemistry, SAR studies might involve synthesizing a series of chalcone or pyrazoline analogs with different substituents on the aromatic rings and then testing their efficacy against a particular biological target. elifesciences.orgchemrxiv.org This allows researchers to identify which functional groups and substitution patterns are essential for activity and which can be modified to improve properties like solubility or metabolic stability.
Similarly, in materials science, SAR studies are used to understand how changes in the molecular structure of an electro-optical chromophore affect its hyperpolarizability, absorption wavelength, and thermal stability. rsc.org By establishing a clear SAR, researchers can move from a trial-and-error approach to a more predictive and efficient design of new functional molecules.
Mechanistic Studies of Biological Activities of 2 Hydroxy 4,6 Dipropoxybenzaldehyde and Its Derivatives
In Vitro and Cellular Mechanistic Investigations
Antimicrobial Action Mechanisms (e.g., Membrane Permeabilization, Biofilm Disruption, Synergistic Effects)
The antimicrobial properties of 2-hydroxybenzaldehyde derivatives, particularly 2-hydroxy-4-methoxybenzaldehyde (B30951) (HMB), have been investigated against a range of pathogenic microbes. The mechanisms underlying these effects are multifaceted, involving direct action on bacterial structures and interference with virulence factors.
Membrane Permeabilization: A key antibacterial mechanism of HMB is the disruption of the bacterial cell membrane. Studies on methicillin-resistant Staphylococcus aureus (MRSA) have shown that treatment with HMB leads to an increased release of intracellular components like proteins and nucleic acids. nih.govresearchgate.net This leakage is a strong indicator of compromised membrane integrity. Further evidence comes from experiments using fluorescent dyes. The increased uptake of propidium (B1200493) iodide, a dye that only enters cells with damaged membranes, and altered fluorescence of rhodamine 123, a dye sensitive to membrane potential, confirm that the cell membrane is a primary target for HMB's bactericidal action against S. aureus. nih.gov Scanning electron microscopy has provided visual confirmation, revealing morphological damage to the mycelia of the fungus Fusarium graminearum and structural changes in S. aureus cells after HMB treatment. nih.govnih.gov
Biofilm Disruption: Bacterial biofilms, structured communities of cells encased in a self-produced matrix, are notoriously resistant to conventional antibiotics. HMB has demonstrated significant efficacy in both preventing the formation of and eradicating mature biofilms.
Staphylococcus epidermidis : HMB has been shown to be antagonistic to biofilm formation by this common nosocomial pathogen, with a minimum biofilm inhibitory concentration (MBIC) of 250 µg/ml. It appears to act by targeting the initial cell adhesion phase. nih.gov
Proteus mirabilis : This uropathogen is known for forming crystalline biofilms on catheters. HMB effectively inhibits its biofilm formation in a concentration-dependent manner, with a maximum reduction observed at its MBIC of 50 μg/ml. frontiersin.org It achieves this without killing the bacteria, suggesting a specific anti-virulence mechanism. frontiersin.org HMB treatment also leads to a significant reduction in the production of exopolysaccharides (EPS), a key component of the biofilm matrix. frontiersin.org
Staphylococcus aureus : HMB can dislodge a high percentage (nearly 80%) of pre-formed, mature biofilms of MRSA. nih.govresearchgate.net
Synergistic Effects: HMB has been found to work in concert with conventional antibiotics, potentially revitalizing their efficacy against resistant strains. Treatment with HMB was shown to sensitize MRSA cells to tetracycline, suggesting it could be used in combination therapies to overcome resistance. nih.govresearchgate.net
Inhibition of Motility: For pathogens like P. mirabilis, motility is crucial for the spread of infection. HMB has been shown to effectively suppress both swimming and swarming motilities, which are flagella-mediated movements essential for pathogenicity. frontiersin.org
Enzyme Inhibition Mechanisms (e.g., Acetylcholinesterase, Tyrosinase, Neuraminidase)
Derivatives of 2-hydroxybenzaldehyde have been identified as inhibitors of several key enzymes implicated in disease and pigmentation.
Acetylcholinesterase (AChE) Inhibition: AChE is a primary target in the treatment of Alzheimer's disease. A series of 2′-hydroxychalcones, which share a core structural feature with the benzaldehyde (B42025) family, were synthesized and evaluated as human AChE inhibitors. The most active compounds displayed IC50 values in the range of 40–85 µM. Kinetic studies revealed that these compounds act as mixed-type inhibitors, suggesting they bind to both the catalytic site and the peripheral anionic site of the enzyme. This dual binding mode is supported by molecular modeling studies.
Tyrosinase Inhibition: Tyrosinase is a central enzyme in the biosynthesis of melanin, making it a target for agents aimed at treating hyperpigmentation. Several benzaldehyde derivatives have shown potent tyrosinase inhibitory activity. For instance, chamaecin (2-hydroxy-4-isopropylbenzaldehyde) was found to be a mixed-type inhibitor of mushroom tyrosinase, with an IC50 of 2.3 µM. nih.gov It is hypothesized that this inhibition may partly stem from its ability to form a Schiff base with primary amino groups within the enzyme. nih.gov Studies on other derivatives like 2,4-dihydroxybenzaldehyde (B120756) have also identified them as potent competitive inhibitors of tyrosinase.
Neuraminidase Inhibition: Neuraminidase is a crucial enzyme for the replication of the influenza virus, making it a key target for antiviral drugs. nih.gov While direct studies on 2-Hydroxy-4,6-dipropoxybenzaldehyde are lacking, the broader class of aldehyde-containing compounds has been explored for this activity. The mechanism of neuraminidase inhibitors generally involves blocking the active site of the enzyme, which prevents the release of new virus particles from infected host cells, thereby halting the spread of the infection. nih.gov
Ligand-Receptor Binding and Activation Mechanisms
The interaction of 2-hydroxybenzaldehyde derivatives with cellular receptors is an emerging area of research. While direct evidence for this compound is limited, studies on related structures provide insights into potential mechanisms. For example, a hydrazone derivative of 4-hydroxy-3,5-dimethoxybenzaldehyde was investigated for its interaction with the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), both of which are important targets in cancer therapy. In silico docking suggested that the compound targets EGFR preferentially over HER2. Similarly, 3-methoxy flavone (B191248) derivatives have been studied for their binding to the estrogen receptor-α (ER-α), another key target in breast cancer. nih.gov These studies indicate that the benzaldehyde scaffold can be modified to create ligands that bind to specific and therapeutically relevant receptors.
Modulation of Intracellular Signaling Pathways (e.g., MAPK, Gene Expression Regulation)
Beyond direct enzyme or receptor binding, derivatives of 2-hydroxybenzaldehyde can exert their effects by modulating complex intracellular signaling networks.
Modulation of MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that regulates a wide array of cellular processes. A derivative, 2′-hydroxy-4′,6′-dimethoxychalcone (4',6'-DMC), has been shown to influence this pathway in B16F10 melanoma cells. nih.gov It was found to downregulate the phosphorylation of key signaling proteins including p38, c-Jun N-terminal kinase (JNK), β-catenin, glycogen (B147801) synthase kinase-3β (GSK3β), and protein kinase B (AKT), while simultaneously upregulating extracellular signal-regulated kinase (ERK) and phosphorylated-β-catenin. nih.gov In another study, 2′-hydroxy-3,6′-dimethoxychalcone was also shown to inhibit melanogenesis by activating the MAPK signaling pathway, specifically by increasing phosphorylated-ERK levels and decreasing phosphorylated-JNK and phosphorylated-p38 levels. nih.gov
Gene Expression Regulation: The biological effects of these compounds are also traced to their ability to regulate gene expression.
In Staphylococcus epidermidis, 2-hydroxy-4-methoxybenzaldehyde (HMB) was found to interfere with the expression of adhesion genes such as icaA, aap, and bhp, which are crucial for biofilm formation. nih.gov
In RAW 264.7 macrophage cells stimulated with lipopolysaccharide (LPS), 4',6'-DMC treatment significantly reduced the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) proteins. It also alleviated LPS-induced damage by reducing the levels of nuclear factor kappa B (NF-κB), p38, and JNK proteins, and inhibiting the nuclear translocation of the NF-κB/p65 subunit. nih.gov
Studies on doxorubicin-induced oxidative stress have looked at the gene expression of antioxidant enzymes like aldehyde dehydrogenase 3A1 (ALDH3A1) and thioredoxin reductase 2 (TXNRD2), indicating that aldehyde-related compounds can influence cellular defense pathways at the genetic level. nih.gov
Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions
Computational methods like molecular docking and molecular dynamics (MD) simulations are invaluable tools for visualizing and understanding how these compounds interact with their biological targets at an atomic level.
Molecular Docking: Molecular docking studies have been employed to predict the binding modes of various 2-hydroxybenzaldehyde derivatives with their target proteins.
DNA Gyrase: A series of 4-substituted benzylidene-2-(4-hydroxy-3-methoxystyryl) oxazol-5(4H)-ones were docked into the active site of DNA gyrase, an important antibacterial target. The results showed that the presence of 3-methoxy and 4-hydroxy groups on the styryl ring led to favorable binding interactions. Many of these compounds formed hydrogen bonds with key amino acid residues, Asp-73 and Arg-136, in the enzyme's active site. researchgate.net
EGFR/HER2: In silico docking of a 4-hydroxy-3,5-dimethoxybenzaldehyde derivative into EGFR and HER2 receptors predicted preferential binding to EGFR. The interactions involved both hydrogen bonding and hydrophobic interactions with residues in the kinase domains.
11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1): Docking calculations were used to design potential inhibitors of 11β-HSD1 based on a hydroxypropanamide scaffold, demonstrating the utility of these computational approaches in rational drug design. mdpi.com
COVID-19 Main Protease: A derivative, 3,3'-(2-Methoxybenzylidene)bis(4-hydroxycoumarin), was studied via molecular docking for its interaction with the main protease (PDB ID: 6LU7) of the SARS-CoV-2 virus, highlighting the broad applicability of these compounds against various therapeutic targets. sysrevpharm.org
Molecular Dynamics Simulations: MD simulations provide a dynamic view of the ligand-target complex, offering insights into the stability of the interaction over time.
Studies on 5-Bromo-2-Hydroxybenzaldehyde have utilized MD simulations to study the interactions between the molecule and different proteins, complementing docking studies and providing a more comprehensive understanding of its potential as a pharmaceutical drug candidate. nih.gov
Density functional theory (DFT) has been used to simulate the catalytic conversion of 2-hydroxybenzaldehyde over a palladium surface, providing mechanistic details at a quantum mechanical level. rsc.org
These computational studies are crucial for elucidating binding affinities, identifying key interacting residues, and guiding the synthesis of more potent and selective derivatives.
Emerging Research Directions and Future Perspectives for 2 Hydroxy 4,6 Dipropoxybenzaldehyde
Integration with Advanced Synthetic Methodologies for Enhanced Complexity
The structural backbone of 2-Hydroxy-4,6-dipropoxybenzaldehyde offers a foundational platform for the construction of more intricate molecular architectures. The integration of this compound with advanced synthetic methodologies is a primary avenue for future research, with the goal of creating derivatives with tailored properties. Contemporary organic synthesis provides a powerful toolkit for such endeavors.
Key research directions include the application of cross-coupling reactions to introduce a variety of substituents at different positions on the aromatic ring. This could lead to the development of novel ligands for catalysis or building blocks for functional materials. Furthermore, the aldehyde group is a versatile handle for a wide range of transformations, including the formation of Schiff bases, which are of interest for their coordination chemistry and biological activity. The hydroxyl group can be derivatized to modulate the electronic properties and solubility of the resulting molecules.
One-pot and tandem reactions represent another promising frontier. These approaches, which allow for the sequential formation of multiple chemical bonds in a single reaction vessel, offer an efficient and sustainable route to complex molecules derived from this compound. By minimizing purification steps and reducing waste, these methodologies align with the principles of green chemistry.
| Methodology | Description | Potential Outcome |
|---|---|---|
| Cross-Coupling Reactions | Catalytic reactions that form a bond between two fragments with the aid of a metal catalyst. | Introduction of diverse functional groups to the aromatic ring, leading to new ligands and materials precursors. |
| Schiff Base Condensation | Reaction of the aldehyde group with primary amines to form imines. | Creation of novel Schiff base ligands for coordination chemistry and biologically active compounds. |
| One-Pot Synthesis | Multiple reaction steps are carried out in a single reactor. | Efficient and sustainable synthesis of complex derivatives with reduced waste. |
| Tandem Reactions | A series of intramolecular or intermolecular reactions that occur sequentially in a single operation. | Rapid construction of intricate molecular frameworks from a simple starting material. |
Multidisciplinary Research Endeavors in Materials Science and Chemical Biology
The unique combination of functional groups in this compound makes it a compelling candidate for multidisciplinary research, particularly at the interface of materials science and chemical biology.
In the realm of materials science , the phenolic hydroxyl group and the aldehyde functionality can be exploited in the synthesis of novel polymers. For instance, it can serve as a monomer in the production of phenolic resins with tailored thermal and mechanical properties. The propoxy chains can influence the solubility and processability of these materials. Furthermore, the aromatic core of the molecule suggests its potential utility in the design of organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), where the electronic properties can be fine-tuned through chemical modification.
In chemical biology , this compound can act as a versatile scaffold for the development of new bioactive molecules. The aldehyde group can be used to conjugate the molecule to biomolecules, such as proteins or nucleic acids, to probe biological processes. Moreover, the phenolic antioxidant motif is a common feature in many natural products with therapeutic properties. Investigations into the antioxidant and other biological activities of this compound and its derivatives could unveil new therapeutic leads. The formation of Schiff base derivatives also opens up avenues for the design of novel enzyme inhibitors or antimicrobial agents.
| Field | Potential Application | Rationale |
|---|---|---|
| Materials Science | Monomer for phenolic resins | Presence of reactive hydroxyl and aldehyde groups suitable for polymerization. |
| Materials Science | Building block for organic electronic materials | Aromatic core with tunable electronic properties through derivatization. |
| Chemical Biology | Scaffold for bioactive molecules | Potential for conjugation to biomolecules and presence of a phenolic antioxidant motif. |
| Chemical Biology | Precursor for enzyme inhibitors and antimicrobial agents | Formation of Schiff bases and other derivatives with potential biological activity. |
Development of Novel Analytical and Characterization Techniques
A thorough understanding of the properties and behavior of this compound and its derivatives necessitates the use of a sophisticated array of analytical and characterization techniques. While standard methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry are essential for routine characterization, future research will benefit from the application of more advanced and specialized techniques.
High-resolution mass spectrometry (HRMS) will be crucial for the precise determination of molecular formulas and for the structural elucidation of new derivatives. Advanced NMR techniques, such as two-dimensional correlation spectroscopy (COSY) and heteronuclear multiple bond correlation (HMBC), will be invaluable for unambiguously assigning the complex spectra of larger and more intricate molecules based on this scaffold.
For the investigation of its potential applications in materials science, techniques such as X-ray diffraction (XRD) will be necessary to determine the solid-state structure and packing of crystalline derivatives. Thermal analysis techniques, including thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), will provide insights into the thermal stability and phase behavior of polymeric materials derived from this compound. In the context of chemical biology, fluorescence spectroscopy could be employed to study the interaction of fluorescently labeled derivatives with biological targets.
| Technique | Information Obtained | Relevance |
|---|---|---|
| High-Resolution Mass Spectrometry (HRMS) | Precise molecular weight and elemental composition. | Unambiguous identification of new compounds. |
| 2D NMR Spectroscopy (e.g., COSY, HMBC) | Detailed structural connectivity. | Structural elucidation of complex derivatives. |
| X-ray Diffraction (XRD) | Solid-state structure and crystal packing. | Characterization of crystalline materials. |
| Thermal Analysis (TGA, DSC) | Thermal stability and phase transitions. | Evaluation of polymeric materials. |
| Fluorescence Spectroscopy | Interaction with biological molecules. | Probing biological activity and mechanisms. |
Theoretical Predictions for Undiscovered Properties and Applications
Computational chemistry and theoretical modeling are poised to play a pivotal role in guiding the future research directions for this compound. By using quantum chemical calculations, it is possible to predict a wide range of molecular properties and to screen for potential applications before engaging in extensive experimental work.
Density Functional Theory (DFT) calculations can be employed to predict the geometric and electronic structure of the molecule, including its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. These parameters are crucial for understanding its reactivity and for predicting its potential in organic electronics. Theoretical calculations can also provide insights into its spectroscopic properties, aiding in the interpretation of experimental data.
Furthermore, molecular docking simulations can be used to predict the binding affinity of this compound and its derivatives to the active sites of specific enzymes or receptors. This in silico screening can help to identify promising candidates for further experimental investigation as potential therapeutic agents. Quantitative Structure-Activity Relationship (QSAR) studies can also be performed to correlate the structural features of a series of derivatives with their observed biological activity, thereby guiding the design of more potent compounds.
| Computational Method | Predicted Property | Potential Application |
|---|---|---|
| Density Functional Theory (DFT) | Geometric and electronic structure (HOMO/LUMO). | Guiding synthesis and predicting utility in organic electronics. |
| Time-Dependent DFT (TD-DFT) | Spectroscopic properties (UV-Vis, IR). | Aiding in the interpretation of experimental spectra. |
| Molecular Docking | Binding affinity to biological targets. | Screening for potential therapeutic agents. |
| Quantitative Structure-Activity Relationship (QSAR) | Correlation of structure with biological activity. | Guiding the design of more potent bioactive compounds. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Hydroxy-4,6-dipropoxybenzaldehyde, and how can reaction conditions be optimized to improve yield?
- Methodology : A one-step synthesis approach using substituted benzaldehyde precursors and propoxylation agents (e.g., propyl bromide) under alkaline conditions is common. Optimization involves adjusting molar ratios (e.g., 1:2.2 for aldehyde to propyl bromide), reaction temperature (60–80°C), and catalyst selection (e.g., K₂CO₃ or NaH). Monitor reaction progress via TLC or HPLC to minimize side products like over-alkylated derivatives .
- Characterization : Confirm purity via melting point analysis and HPLC (>98% purity). Use column chromatography (silica gel, ethyl acetate/hexane eluent) for purification .
Q. How can structural elucidation of this compound be performed using spectroscopic techniques?
- NMR Analysis : Assign peaks using ¹H and ¹³C NMR. The aldehyde proton typically appears at δ 9.8–10.2 ppm. Propoxy groups show triplet signals (δ 1.0–1.2 ppm for CH₃, δ 3.4–3.6 ppm for OCH₂). Aromatic protons in the ortho position to the hydroxyl group resonate at δ 6.2–6.5 ppm .
- Mass Spectrometry : High-resolution ESI-MS can confirm the molecular ion peak at m/z 238.121 (C₁₃H₁₈O₄) .
Q. What are the key physicochemical properties of this compound, and how are they experimentally determined?
- Solubility : Test in polar (water, ethanol) and nonpolar solvents (hexane) using gravimetric methods. The compound is sparingly soluble in water but highly soluble in ethanol and DMSO .
- Thermal Stability : Conduct thermogravimetric analysis (TGA) to determine decomposition temperature (>200°C under nitrogen atmosphere) .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR shifts) for this compound be resolved?
- Troubleshooting : Compare experimental data with computational predictions (DFT calculations). For example, discrepancies in aromatic proton shifts may arise from solvent effects (DMSO vs. CDCl₃). Validate assignments using 2D NMR (COSY, HSQC) .
- Cross-Validation : Re-synthesize the compound under controlled conditions and analyze using alternative techniques like X-ray crystallography (if crystals are obtainable) .
Q. What strategies mitigate side reactions during the synthesis of this compound, such as over-propoxylation or hydroxyl group oxidation?
- Selective Protection : Temporarily protect the hydroxyl group using acetyl or tert-butyldimethylsilyl (TBS) groups before propoxylation. Deprotect with mild acids (e.g., HCl in MeOH) .
- Catalyst Optimization : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance regioselectivity and reduce reaction time .
Q. How can the biological activity of this compound be systematically evaluated in vitro?
- Experimental Design :
- Antioxidant Assays : Use DPPH radical scavenging and FRAP assays at concentrations of 10–100 μM. Compare with controls like ascorbic acid .
- Cytotoxicity Screening : Perform MTT assays on human cell lines (e.g., HEK293) to assess IC₅₀ values. Include positive controls (e.g., doxorubicin) and validate via triplicate experiments .
- Data Interpretation : Address variability by normalizing to solvent controls and applying statistical tests (ANOVA, p < 0.05) .
Q. What analytical methods are suitable for detecting degradation products of this compound under accelerated stability conditions?
- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Analyze degradation products via LC-MS/MS .
- Pathway Identification : Identify major degradation products (e.g., quinone derivatives via oxidation) and propose stabilization strategies (e.g., antioxidant additives, airtight storage) .
Safety and Handling
Q. What safety protocols are essential for handling this compound in laboratory settings?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
